Hex-5-enylmagnesium bromide, 0.5M in THF

Description

Historical Trajectories and Foundational Principles of Grignard Reagents

The journey of organomagnesium reagents began in 1900 with the groundbreaking work of French chemist François Auguste Victor Grignard. His discovery that organic halides react with magnesium metal in an ethereal solvent to form organomagnesium halides, now known as Grignard reagents, revolutionized organic synthesis. This seminal contribution was of such magnitude that it earned him the Nobel Prize in Chemistry in 1912. The reaction he uncovered provided a relatively simple and effective method for creating carbon-carbon bonds, a fundamental operation in constructing more complex organic molecules.

Grignard reagents are generally represented by the formula R-Mg-X, where 'R' is an alkyl or aryl group, and 'X' is a halogen (typically chlorine, bromine, or iodine). The carbon-magnesium bond is highly polar, with the carbon atom bearing a partial negative charge, making it a potent nucleophile and a strong base. This inherent reactivity is the cornerstone of their utility. The preparation of these reagents is critically dependent on an anhydrous environment, as they react readily with protic solvents like water, which leads to their rapid destruction through protonolysis.

The foundational principle of their reactivity lies in the nucleophilic attack of the carbanionic carbon on an electrophilic carbon atom, such as that found in carbonyl groups (aldehydes, ketones, esters). This addition reaction is one of the most versatile methods for forming alcohols and creating new carbon-carbon bonds. The reagents must be prepared and handled in a suitable aprotic solvent, typically an ether, which plays a crucial role in their formation and stability.

Unique Structural and Reactivity Profile of Hex-5-enylmagnesium Bromide in Context of Organometallic Chemistry

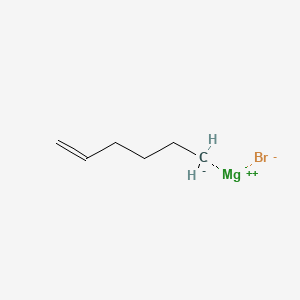

Hex-5-enylmagnesium bromide possesses the general characteristics of a Grignard reagent but is distinguished by a key structural feature: a terminal alkene (a carbon-carbon double bond) at the C-5 position of its hexenyl chain. This internal functionality imparts a unique reactivity profile that sets it apart from simple alkyl Grignard reagents.

The primary significance of this structure is its propensity to undergo intramolecular cyclization. While the Grignard reagent itself is carbanionic, under certain reaction conditions, particularly those involving single electron transfer (SET) mechanisms, the corresponding 5-hexenyl radical can be formed. This radical intermediate is not stable in its linear form and rapidly cyclizes to form a cyclopentylmethyl radical. illinois.eduwikipedia.org This cyclization is a kinetically controlled process that overwhelmingly favors the formation of a five-membered ring (a 5-exo cyclization) over a six-membered one. illinois.edu

This predictable, rapid rearrangement has led to the widespread use of the 5-hexenyl system as a "radical clock." In mechanistic studies, if a reaction involving Hex-5-enylmagnesium bromide yields cyclopentylmethyl-substituted products, it serves as strong evidence for the involvement of a free-radical intermediate. researchgate.net The rate of the 5-hexenyl radical cyclization is well-calibrated (approximately 2.3 × 10⁵ s⁻¹ at 298 K), allowing researchers to time other competing radical reactions. wikipedia.org If a competing reaction is faster than the cyclization, the uncyclized hexenyl group will be incorporated into the product. Conversely, if the cyclization is faster, the cyclized cyclopentylmethyl group will be observed. This makes Hex-5-enylmagnesium bromide an invaluable diagnostic tool for probing reaction mechanisms in organometallic and organic chemistry.

| Property | Value |

|---|---|

| Chemical Formula | C6H11BrMg |

| Molecular Weight | 187.361 g/mol chemsrc.com |

| Appearance | Colorless to light yellow liquid |

| Canonical SMILES | C=CCCCC[Mg]Br |

| InChI Key | LFQRCQSVBIJJTC-UHFFFAOYSA-M chemspider.com |

Significance of Tetrahydrofuran (B95107) (THF) as a Solvent Matrix for Hex-5-enylmagnesium Bromide, 0.5M in THF, in Scholarly Investigations

The choice of solvent is not merely incidental but is fundamental to the stability and reactivity of Grignard reagents. Tetrahydrofuran (THF), a cyclic ether, is an essential and widely used solvent for these organometallic compounds. Its significance stems from several key properties.

First, THF is an aprotic Lewis base. The oxygen atom in the THF molecule possesses lone pairs of electrons that coordinate with the electron-deficient magnesium center of the Grignard reagent. This solvation process forms a stabilizing complex (e.g., RMgX(THF)₂), which is crucial for keeping the reagent in solution and moderating its reactivity. wikipedia.org This complexation is more effective than with acyclic ethers like diethyl ether, which can influence reaction outcomes.

Second, the composition of a Grignard reagent in solution is more complex than the simple formula RMgX suggests. It exists in equilibrium with its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, an equilibrium known as the Schlenk equilibrium. wikipedia.orgnih.gov

2 RMgX ⇌ MgR₂ + MgX₂

Finally, THF's higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at higher temperatures, which can be necessary to initiate sluggish reactions. However, THF is not entirely inert and can be attacked by extremely reactive reagents, though it is stable under the typical conditions used for most Grignard reactions. The use of a 0.5M solution in THF provides a standardized, convenient, and effective formulation for academic research, ensuring reproducibility and reliable reactivity for this pivotal organomagnesium reagent.

| Property | Value |

|---|---|

| Chemical Formula | C4H8O |

| Molar Mass | 72.11 g/mol |

| Density | 0.889 g/mL (at 20 °C) |

| Boiling Point | 66 °C (151 °F; 339 K) |

| Dielectric Constant | 7.6 (at 25 °C) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;hex-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTQJLNKMOCOQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of Hex 5 Enylmagnesium Bromide, 0.5m in Thf

Establishment of Standardized Synthesis Protocols for Hex-5-enylmagnesium Bromide

The successful synthesis of Hex-5-enylmagnesium bromide hinges on the precise control of the reaction environment and the reactivity of the magnesium metal.

Optimization of Reaction Conditions for Grignard Formation

The formation of a Grignard reagent is an exothermic process, and careful management of reaction parameters is essential to maximize the yield and purity of the desired product. Key parameters that require optimization include temperature, the concentration of the alkyl halide, and the rate of its addition to the magnesium suspension.

For the synthesis of Hex-5-enylmagnesium bromide from 6-bromo-1-hexene (B1265582), maintaining a moderate temperature is crucial. While the reaction is often initiated at room temperature, it is beneficial to control the temperature, especially during the addition of the alkyl bromide, to prevent the reaction from becoming too vigorous, which can promote side reactions.

The concentration of 6-bromo-1-hexene in the THF solvent also plays a significant role. High concentrations can lead to an increased rate of side reactions, particularly Wurtz coupling. Therefore, a gradual addition of a dilute solution of the alkyl bromide to the magnesium turnings is the preferred method. This ensures that the concentration of the alkyl halide in the reaction mixture remains low at any given time, favoring the formation of the Grignard reagent over dimerization.

Role of Magnesium Activation and Initiation Strategies

A common challenge in Grignard reagent synthesis is the passive layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting the reaction. Activation of the magnesium surface is therefore a critical first step to initiate the reaction. Several methods have been developed to overcome this passivation layer.

Common chemical activators include small amounts of iodine or 1,2-dibromoethane (B42909). The addition of a crystal of iodine to the magnesium suspension can effectively etch the oxide layer. 1,2-dibromoethane is also a widely used activator; its reaction with magnesium produces ethylene (B1197577) gas, which provides a visual cue that the activation has been successful.

Mechanical activation methods, such as stirring the magnesium turnings vigorously in an inert atmosphere, can also be employed to break up the oxide layer and expose a fresh, reactive metal surface. For particularly challenging reactions, highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be used.

The following table summarizes common magnesium activation methods:

| Activation Method | Description | Advantages |

| Iodine | A small crystal of iodine is added to the magnesium suspension. | Simple and effective for many reactions. |

| 1,2-Dibromoethane | A small amount is added to initiate the reaction. | The formation of ethylene gas indicates successful activation. |

| Mechanical Stirring | Vigorous stirring of magnesium turnings under an inert atmosphere. | Avoids the use of chemical activators. |

| Rieke Magnesium | Use of highly reactive, finely divided magnesium powder. | Effective for unreactive organic halides. |

Mitigation of Competing Side Reactions During Formation

Several side reactions can occur during the formation of Hex-5-enylmagnesium bromide, leading to reduced yields and the formation of impurities. Effective control over these competing pathways is essential for a successful synthesis.

Control of Wurtz Coupling and Dimerization Byproducts

The most significant side reaction in the preparation of Grignard reagents is the Wurtz coupling, where the Grignard reagent formed reacts with another molecule of the alkyl halide to produce a dimer. In the case of Hex-5-enylmagnesium bromide, this results in the formation of 1,11-dodecadiene.

To minimize Wurtz coupling, a large excess of magnesium turnings is often used. This ensures that the alkyl halide is more likely to react with the magnesium surface rather than with a molecule of the already formed Grignard reagent. Additionally, as mentioned previously, the slow and controlled addition of the 6-bromo-1-hexene solution helps to keep its concentration low, further suppressing this bimolecular side reaction. Lower reaction temperatures can also help to reduce the rate of Wurtz coupling.

Dimerization can also occur through the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. While this is an inherent property of Grignard reagents in solution, its impact on the formation of dimeric byproducts can be influenced by the solvent and concentration.

Minimizing Undesired Alkene Isomerization

A potential side reaction specific to the synthesis of Hex-5-enylmagnesium bromide is the isomerization of the terminal alkene. The intermediate 5-hexenyl radical formed during the reaction can undergo a rapid 5-exo-trig cyclization to form a cyclopentylmethyl radical. researchgate.net This cyclized radical can then react with magnesium to form the undesired cyclopentylmethylmagnesium bromide.

The rate of this radical cyclization is known to be very fast. researchgate.net Therefore, to minimize the formation of the cyclized byproduct, it is crucial to ensure that the reaction of the 5-hexenyl radical with the magnesium surface is as rapid as possible. This can be achieved by using highly activated magnesium and ensuring efficient stirring to facilitate mass transport to the metal surface. Keeping the reaction temperature moderate may also help to disfavor the cyclization pathway relative to the reaction with magnesium. However, it should be noted that the formation of the Grignard reagent itself is a surface reaction, and the kinetics can be complex.

Influence of Tetrahydrofuran (B95107) (THF) on Grignard Reagent Formation Efficiency

The choice of solvent is critical in Grignard reagent synthesis, and tetrahydrofuran (THF) is a particularly effective solvent for several reasons. THF is a polar aprotic solvent that plays a crucial role in both the formation and stability of the Grignard reagent.

The oxygen atom in the THF molecule possesses lone pairs of electrons that can coordinate with the electron-deficient magnesium atom of the Grignard reagent. This solvation stabilizes the Grignard reagent in solution, preventing it from precipitating and maintaining its reactivity. This complexation is essential for the successful formation of many Grignard reagents, including Hex-5-enylmagnesium bromide.

Compared to other ether solvents like diethyl ether, THF has a higher boiling point, which can allow for reactions to be conducted at higher temperatures if necessary, potentially increasing the reaction rate. However, for the preparation of Hex-5-enylmagnesium bromide, where side reactions can be problematic at elevated temperatures, the strong solvating ability of THF at moderate temperatures is its key advantage. The stability of the Grignard reagent in THF also contributes to higher yields and a cleaner reaction profile.

The following table outlines the key properties of THF that make it a suitable solvent for this reaction:

| Property of THF | Influence on Grignard Reagent Formation |

| Polar Aprotic Nature | Effectively solvates the magnesium ion, stabilizing the Grignard reagent. |

| Coordinating Ability | The oxygen atom's lone pairs form a complex with the magnesium, enhancing solubility and reactivity. |

| Chemical Inertness | Does not react with the highly basic Grignard reagent. |

Donor Properties and Solvation of Magnesium Species by THF

The magnesium center in a Grignard reagent is a Lewis acid, readily accepting electron pairs from donor solvents. THF, with its oxygen atom possessing two lone pairs of electrons, acts as a potent Lewis base, forming a stable complex with the magnesium atom. This solvation process is crucial for the formation and stability of Hex-5-enylmagnesium bromide.

The oxygen atom in THF is sterically more accessible compared to that in diethyl ether, allowing for strong coordination to the magnesium center. This coordination stabilizes the Grignard reagent in solution, preventing its precipitation and decomposition. Computational studies on similar Grignard reagents have shown that the addition of THF molecules to the magnesium center is a highly favorable process, with significant stabilization energies. For instance, the binding of the first THF molecule to a Grignard reagent can provide a stabilization of -10.9 to -17.8 kcal/mol, with the second THF molecule providing an additional -8.7 to -9.4 kcal/mol of stabilization. caltech.edu This strong solvation by THF plays a direct role in the successful synthesis of Hex-5-enylmagnesium bromide.

The coordination of THF to the magnesium atom is not a simple one-to-one interaction. Depending on the concentration and the specific Grignard reagent, the magnesium center can coordinate with two to four THF molecules. d-nb.inforesearchgate.net This solvation shell effectively shields the reactive Grignard reagent, modulating its reactivity.

Impact of THF on Schlenk Equilibrium and Reagent Aggregation States

Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂), as shown below:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent. In THF, Grignard reagents are typically present as monomers. orgsyn.org The strong coordinating ability of THF favors the formation of monomeric species, where the magnesium atom is solvated by THF molecules. This is in contrast to less coordinating solvents like diethyl ether, where Grignard reagents derived from chlorides and fluorides tend to exist as dimers. orgsyn.org

The nature of the species in solution has a profound impact on the reactivity of the Grignard reagent. The dialkylmagnesium species (R₂Mg) is generally a stronger nucleophile than the parent Grignard reagent (RMgX). Therefore, the position of the Schlenk equilibrium, as influenced by THF, can alter the course and outcome of subsequent reactions.

Furthermore, Grignard reagents can exist in various states of aggregation, from monomers to dimers and higher oligomers. The extent of aggregation is dependent on the solvent, the concentration, the nature of the organic group, and the halogen. In THF, due to its strong solvating power, Hex-5-enylmagnesium bromide is expected to exist predominantly as a monomeric species, particularly at a 0.5M concentration. This contrasts with solutions in diethyl ether where aggregation is more common.

Comparative Analysis of THF with Alternative Ethereal Solvents in Synthesis

While THF is a widely used solvent for Grignard reagent synthesis, other ethereal solvents such as diethyl ether (Et₂O) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also employed. A comparative analysis reveals the distinct advantages and disadvantages of each.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Donor Number (DN) | Key Characteristics in Grignard Synthesis |

| Tetrahydrofuran (THF) | 66 | 7.6 | 20.0 | Excellent solvating power, promotes monomeric species, can increase reactivity. May be prone to side reactions with some Grignard reagents. |

| Diethyl Ether (Et₂O) | 34.6 | 4.3 | 19.2 | Lower boiling point can make reaction control easier. Less prone to some side reactions compared to THF. May lead to lower yields and reagent aggregation. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | - | Higher boiling point, can be derived from renewable resources, and may offer improved safety profiles. Can be a good alternative to THF. |

Note: The Donor Number is a measure of the Lewis basicity of a solvent.

The choice of solvent can also impact the subsequent reactions of the Grignard reagent. The increased reactivity often observed in THF can be advantageous, but in some cases, the milder conditions afforded by diethyl ether may be preferable to avoid unwanted side products.

Mechanistic Elucidation of Hex 5 Enylmagnesium Bromide Reactivity

Single-Electron Transfer (SET) Processes as a Predominant Mechanism

The formation of Grignard reagents and their subsequent reactions can proceed through a single-electron transfer (SET) mechanism. In this pathway, the magnesium metal donates an electron to the organic halide, leading to the formation of a radical anion which then fragments into an alkyl radical and a halide anion. This radical species is central to the reactivity of hex-5-enylmagnesium bromide.

The hex-5-enyl radical, formed from hex-5-enylmagnesium bromide via SET, serves as a classic and effective radical clock. A radical clock is a chemical species that undergoes a unimolecular rearrangement at a known rate, which can be used to calibrate the rates of other, competing reactions. The intramolecular cyclization of the hex-5-enyl radical to the cyclopentylmethyl radical is a well-characterized rearrangement. Current time information in Lane County, US.researchgate.net

The rate of this 5-exo cyclization is temperature-dependent and can be described by the Arrhenius equation. Kinetic EPR spectroscopy studies have determined the rate constant for this cyclization over a range of temperatures. researchgate.net The competition between this intramolecular cyclization and intermolecular reactions (such as hydrogen atom abstraction or reaction with a trapping agent) allows for the determination of the rates of these intermolecular processes. The ratio of the cyclized (cyclopentylmethyl) to the uncyclized (1-hexenyl) products provides a quantitative measure of the relative rates of these competing pathways.

Table 1: Temperature Dependence of the Rate Constant for the Cyclization of the 5-Hexenyl Radical

| Temperature (K) | Rate Constant (k) (s⁻¹) |

|---|---|

| 183 | 1.1 x 10² |

| 200 | 8.0 x 10² |

| 232 | 1.6 x 10⁴ |

| 298 | 2.3 x 10⁵ |

The generation of the hex-5-enyl radical from hex-5-enylmagnesium bromide is initiated by a single-electron transfer from a suitable donor to the Grignard reagent, or during its formation from 5-bromo-1-hexene (B1607039) and magnesium. Once formed, this primary alkyl radical is highly reactive and can engage in several reaction pathways. The principal pathway of interest is the intramolecular cyclization, which is a rapid and irreversible process under kinetic control.

The reactivity of the hex-5-enyl radical is dominated by its propensity to form a five-membered ring. This is due to the favorable stereoelectronics of the transition state for the 5-exo cyclization. The radical can also participate in intermolecular reactions, such as hydrogen atom abstraction from the solvent (e.g., THF) or other components in the reaction mixture, leading to the formation of 1-hexene. The balance between these intra- and intermolecular pathways is a key determinant of the final product distribution.

Following the formation of the hex-5-enyl radical and the magnesium bromide radical cation via SET, these species exist initially as a "geminate" radical pair within a solvent cage. Geminate recombination is the recombination of these two radicals before they can diffuse apart. This process is extremely fast and is influenced by the viscosity of the solvent and the intrinsic reactivity of the radicals.

If the radicals diffuse out of the initial solvent cage, they become "free" radicals in the bulk solution. The subsequent recombination of two radicals that did not originate from the same parent molecule is termed "non-geminate" or random recombination. The kinetics of non-geminate recombination are typically slower than geminate recombination as they are dependent on the concentration of the radicals and the diffusion rates in the solvent.

Thermodynamically, the recombination to form a C-Mg bond is favorable. However, the kinetic competition between geminate recombination, diffusion out of the solvent cage, and the intramolecular cyclization of the hex-5-enyl radical is a critical factor. The rapid rate of the 5-hexenyl radical cyclization often outcompetes both geminate and non-geminate recombination pathways involving the initial uncyclized radical.

Intramolecular Cyclization Phenomena in Hex-5-enylmagnesium Bromide Reactions

The hallmark of the reactivity of the hex-5-enyl radical intermediate is its propensity to undergo intramolecular cyclization. This process is highly regioselective and is a cornerstone of its application in mechanistic studies and synthetic chemistry.

The intramolecular cyclization of the hex-5-enyl radical overwhelmingly favors the formation of a five-membered ring (a cyclopentylmethyl radical) over a six-membered ring (a cyclohexyl radical). libretexts.orgwikipedia.org This preference is a classic example of kinetic control. The transition state leading to the five-membered ring via a 5-exo-trig cyclization is energetically more accessible than the transition state for the 6-endo-trig cyclization. libretexts.org

Computational studies have shown that the chair-like transition state for the 5-exo cyclization has a lower activation energy. scirp.org This stereoelectronic preference for the formation of the five-membered ring is a general and predictable trend in radical cyclizations of this type. The resulting cyclopentylmethyl radical can then undergo further reactions, such as hydrogen atom abstraction to yield methylcyclopentane.

The temperature at which the reaction is conducted can significantly influence the ratio of the cyclized product (methylcyclopentane) to the straight-chain product (1-hexene). This is due to the principles of kinetic versus thermodynamic control. libretexts.orglibretexts.org

At lower temperatures, the reaction is under kinetic control. The product distribution is determined by the relative rates of the competing reaction pathways: intramolecular cyclization versus intermolecular hydrogen atom abstraction. Since the cyclization of the 5-hexenyl radical is a very fast process, the formation of the cyclized product is favored at lower temperatures.

Computational studies on the cyclization of the 5-hexenyl radical have provided insights into the product distribution. researchgate.net These studies support the experimental observation that the reaction is kinetically controlled, with the formation of the five-membered ring being the major pathway.

Table 2: Representative Product Distribution from the 5-Hexenyl Radical at 298 K

| Product | Percentage (%) |

|---|---|

| Methylcyclopentane (from cyclized radical) | 81 |

| 1-Hexene (from straight-chain radical) | 17 |

| Cyclohexane (from 6-endo cyclization) | 2 |

This distribution highlights the strong kinetic preference for the 5-exo cyclization pathway. An increase in temperature would be expected to shift this distribution, albeit modestly, towards a higher percentage of the straight-chain product, 1-hexene, as the rate of hydrogen abstraction becomes more competitive with the rate of cyclization.

Stereochemical Aspects of Intramolecular Cyclization Pathways

The intramolecular cyclization of the hex-5-enylmagnesium bromide, which can proceed via a radical intermediate, is a process governed by significant stereochemical preferences. The reaction predominantly yields five-membered rings through an exo cyclization pathway, a well-documented phenomenon for 5-hexenyl radical systems. scirp.orgwikipedia.org This regioselectivity is kinetically controlled, favoring the formation of the cyclopentylmethyl radical over the thermodynamically more stable cyclohexyl radical that would result from a 6-endo closure. wikipedia.org

The stereochemical outcome is largely dictated by the geometry of the transition state. Computational studies have identified several key transition state structures, primarily chair-like and boat-like conformations. scirp.orglibretexts.org For the unsubstituted 5-hexenyl radical, the chair-like transition state leading to the five-membered exo product is calculated to be of lower energy than the corresponding boat-like transition state. libretexts.org Both of these exo transition states are energetically favored over any transition state leading to the six-membered endo product. libretexts.org This preference is attributed to more favorable orbital overlap and reduced steric strain in the chair-like exo transition state. wikipedia.orgscirp.org

Substituents on the hexenyl chain can influence the stereoselectivity of the cyclization. While it was previously thought that large substituents on the radical carbon would lead to 1,2-trans-substituted products, studies have shown that 1,2-cis selectivity is a more general trend in the cyclization of 1-substituted hexenyl radicals. nih.gov The presence of certain functional groups can also alter the regioselectivity; for example, a carbonyl substituent at the 2-position can promote the 6-endo ring closure. wikipedia.org The use of chiral auxiliaries, such as those derived from carbohydrates, has been shown to induce high diastereoselectivity in these radical cyclizations. nih.gov

| Cyclization Pathway | Product Ring Size | Key Transition State | Relative Stability | Typical Outcome |

| exo-trig | 5-membered | Chair-like | Energetically favored | Predominant product scirp.orglibretexts.org |

| endo-trig | 6-membered | N/A | Energetically disfavored | Minor or unobserved product wikipedia.org |

Competing Mechanistic Pathways: Nucleophilic vs. Radical Reactivity

The reactivity of Hex-5-enylmagnesium bromide, like other Grignard reagents, is complex and can proceed through multiple mechanistic pathways. The two primary competing mechanisms are a polar, nucleophilic addition pathway and a single-electron transfer (SET) pathway that generates radical intermediates. acs.org The Grignard reagent exists in solution as a complex equilibrium of species, including the monomer (RMgX), the dimer, and the diorganomagnesium (MgR₂) and magnesium dihalide (MgX₂) species of the Schlenk equilibrium, all of which can be solvated. researchgate.net

In the nucleophilic pathway, the Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking an electrophilic center, such as a carbonyl carbon. numberanalytics.combyjus.com This process is often depicted as a concerted, four-or-six-centered transition state. byjus.comresearchgate.net

Alternatively, the reaction can be initiated by a single-electron transfer from the Grignard reagent to the electrophile. This homolytic cleavage of the carbon-magnesium bond generates a 5-hexenyl radical and a radical anion of the electrophile. acs.org The high energy required for the homolytic cleavage of the Mg-C bond suggests that this process is not spontaneous but is facilitated by the presence of a suitable electrophile. acs.org The subsequent cyclization of the 5-hexenyl radical to a cyclopentylmethyl radical is an extremely rapid and well-characterized process, often used as a "radical clock" to detect the presence of radical intermediates. researchgate.netacs.org The competition between these pathways is subtle and is influenced by several factors, including solvent, temperature, and the nature of the electrophile. acs.org

Solvent Polarity Effects on Mechanistic Divergence

The choice of solvent is critical in Grignard reactions, as it not only solubilizes the reagent but also actively participates in its structure and reactivity. numberanalytics.com Hex-5-enylmagnesium bromide is typically supplied in tetrahydrofuran (B95107) (THF), an ether solvent that stabilizes the organomagnesium species through coordination of its lone-pair electrons to the electron-deficient magnesium center. libretexts.org This solvation is essential for the formation and stability of the Grignard reagent. libretexts.org

The polarity of the solvent medium can influence the position of the Schlenk equilibrium and the aggregation state of the Grignard reagent, which in turn affects the operative reaction mechanism. researchgate.net While highly polar, coordinating solvents like THF are standard, the effect of solvent polarity on the nucleophilic versus radical pathway is nuanced. It has been observed that in some Grignard reactions, the addition of non-donating, less polar co-solvents like toluene (B28343) can accelerate the reaction. researchgate.netresearchgate.net This can be attributed to a shift in the Schlenk equilibrium or stabilization of the transition state. researchgate.net

A decrease in solvent polarity may favor the SET pathway by influencing the stability of the charged intermediates formed during the nucleophilic addition versus the neutral radical species. Kinetic analyses of Grignard reactions in mixed solvent systems have indicated that the transition state for some reactions is of lesser polarity than the initial reactants, which is consistent with a cyclic mechanism. researchgate.net Therefore, a shift to a less polar environment does not uniformly suppress or promote one pathway over the other; the effect is highly dependent on the specific substrates and the nature of the transition states involved.

| Solvent System | Relative Polarity | Key Role | Potential Mechanistic Influence |

| Tetrahydrofuran (THF) | 0.207 | Stabilizes Grignard reagent via coordination libretexts.org | Favors solvated, stable Grignard species, enabling both nucleophilic and radical pathways. |

| Diethyl Ether | 0.117 | Classic solvent for Grignard reagent formation numberanalytics.com | Similar to THF, stabilizes the reagent. |

| Toluene (as co-solvent) | 0.099 | Non-donating, less polar medium researchgate.net | Can accelerate reactions, possibly by shifting equilibria or stabilizing less polar transition states. researchgate.netresearchgate.net |

Influence of Electrophile Structure on Reaction Mechanism Selection

The structure of the electrophile plays a decisive role in directing the reaction of hex-5-enylmagnesium bromide down either a nucleophilic or a radical pathway. The reduction potential of the electrophile is a key factor; substrates with lower reduction potentials are more susceptible to accepting an electron, thus favoring the SET mechanism. acs.org

For instance, reactions with aromatic ketones that have relatively low reduction potentials, such as benzophenone, are known to proceed largely through a radical mechanism. In contrast, aliphatic aldehydes and ketones, which are less easily reduced, tend to react via the polar, nucleophilic addition pathway. acs.org The steric hindrance around the electrophilic center also has a significant impact. Bulky electrophiles can sterically hinder the close approach required for a concerted nucleophilic attack, making the long-range electron transfer of the SET mechanism a more favorable alternative. researchgate.net

The type of electrophilic functional group is also critical. Grignard reagents react readily with aldehydes, ketones, esters, and epoxides in what are typically considered nucleophilic additions. masterorganicchemistry.com However, even within these classes, structural variations can promote SET. For example, a sterically demanding ketone is more likely to undergo reduction, a common side reaction indicative of a radical process, than a less hindered ketone. The reaction with alkyl halides generally does not proceed via an S(_N)2 mechanism; instead, metal-catalyzed cross-coupling reactions are often required, which themselves frequently involve radical intermediates. nih.govquora.com

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational methods have become indispensable tools for elucidating the complex mechanisms of Grignard reactions. These approaches allow for the detailed study of reaction intermediates, transition states, and potential energy surfaces that are often inaccessible through experimental means alone. e3s-conferences.org Quantum chemical calculations provide deep insights into the structure, stability, and reactivity of the various organomagnesium species present in solution.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the reactivity of Grignard reagents. nih.gov DFT calculations have been employed to study the fundamental aspects of the Grignard reaction, including the Schlenk equilibrium and the effect of solvent molecules on the stability and structure of monomeric and dimeric magnesium complexes. researchgate.netresearchgate.net These studies have shown that solvation significantly impacts the energetics of the various species in solution. researchgate.net

DFT calculations have been instrumental in exploring the competing polar and radical pathways. By modeling the reaction of Grignard reagents with various electrophiles, researchers can calculate the activation barriers for both nucleophilic addition and SET processes. acs.org For example, DFT studies on the reaction of CH₃MgCl with different carbonyl compounds have helped rationalize why some substrates favor nucleophilic addition while others are more prone to radical pathways. acs.org These computational models can incorporate solvent effects, often using a combination of explicit solvent molecules and a polarized continuum model (PCM), to better simulate the reaction environment. researchgate.netnih.gov Such studies have provided support for mechanisms involving dinuclear magnesium species and have helped to explain observed stereoselectivities and reactivities. researchgate.netnih.gov

Modeling of Transition States and Energy Barriers for Cyclization

A key application of computational chemistry to the hex-5-enylmagnesium bromide system is the modeling of the intramolecular cyclization step. Theoretical studies, particularly using DFT, have been crucial in identifying the transition state structures and calculating the associated activation energy barriers for this process. scirp.orgscirp.org

For the cyclization of the 5-hexenyl radical, calculations have successfully located the key transition states, including the exo-chair, exo-boat, and endo-chair conformations. scirp.orgscirp.org These models confirm that the exo-chair transition state is generally the lowest in energy, providing a clear rationale for the experimentally observed preference for the formation of five-membered rings. scirp.orglibretexts.org The calculated activation energies (E(_a)) from these models show excellent agreement with experimental data and can be used to predict exo/endo product ratios. scirp.orgscirp.org

These computational models allow for a detailed geometric analysis of the transition states, revealing crucial bond distances and angles. scirp.org For instance, the distance between the radical carbon and the double bond in the transition state provides insight into whether the transition state is "early" or "late." scirp.orgscirp.org By systematically modifying the substrate structure in the computational model (e.g., by adding substituents), researchers can predict how these changes will affect the activation barriers and, consequently, the rate and stereoselectivity of the cyclization reaction. researchgate.netscirp.org

| Cyclization Transition State | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

| exo-chair | 0 (Reference) | Major pathway for 5-membered ring scirp.orglibretexts.org |

| exo-boat | Slightly higher than exo-chair | Minor pathway for 5-membered ring libretexts.org |

| endo-chair | Significantly higher than exo states | 6-membered ring product disfavored scirp.orgscirp.org |

Applications of Hex 5 Enylmagnesium Bromide in Advanced Organic Synthesis

Versatility in Carbon-Carbon Bond Forming Reactions

As a potent carbon-based nucleophile, Hex-5-enylmagnesium bromide excels in a variety of carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. wikipedia.org Its utility stems from the highly polarized carbon-magnesium bond, which renders the terminal carbon atom strongly nucleophilic and basic.

One of the most fundamental and widely used applications of Grignard reagents, including Hex-5-enylmagnesium bromide, is the nucleophilic addition to carbonyl compounds. masterorganicchemistry.com This reaction class provides a powerful and reliable method for creating new carbon-carbon bonds and synthesizing alcohols. khanacademy.org The mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com

Aldehydes: Reaction with aldehydes yields secondary alcohols. The hex-5-enyl group adds to the carbonyl carbon, and upon acidic workup, the intermediate alkoxide is protonated to afford the final alcohol product.

Ketones: Similarly, addition to ketones produces tertiary alcohols, offering a direct route to constructing sterically hindered alcohol moieties. masterorganicchemistry.com

Esters: The reaction with esters is distinct in that it typically involves a double addition. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a ketone intermediate after the elimination of an alkoxide leaving group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two identical groups (in this case, hex-5-enyl groups) are attached to the carbinol carbon. masterorganicchemistry.comyoutube.com

Table 1: Reactions with Carbonyl Electrophiles

| Electrophile Type | General Structure | Product Type | General Product Structure |

|---|---|---|---|

| Aldehyde | R-CHO | Secondary Alcohol | R-CH(OH)-CH₂CH₂CH₂CH₂CH=CH₂ |

| Ketone | R-CO-R' | Tertiary Alcohol | RR'C(OH)-CH₂CH₂CH₂CH₂CH=CH₂ |

Hex-5-enylmagnesium bromide readily adds to the carbon-nitrogen double bond of imines and their derivatives in a reaction analogous to carbonyl addition. masterorganicchemistry.com This process is a key method for the synthesis of amines with new carbon skeletons. The nucleophilic hex-5-enyl group attacks the electrophilic imine carbon, generating a magnesium amide intermediate, which upon hydrolysis yields the corresponding amine. libretexts.org This reaction is fundamental for incorporating the hex-5-enyl moiety into nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. nih.gov The reaction proceeds via a nucleophilic addition mechanism, effectively creating a C-C bond adjacent to a nitrogen atom. khanacademy.org

When reacting with α,β-unsaturated carbonyl compounds (enones), Grignard reagents can undergo two modes of attack: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition or Michael addition) to the β-carbon. libretexts.org While uncatalyzed reactions with strongly basic Grignard reagents often favor 1,2-addition, the regioselectivity can be influenced by various factors. scispace.com The use of copper salts, such as copper(I) bromide, as catalysts can effectively promote 1,4-addition, allowing the hex-5-enyl group to be introduced at the β-position of the enone system. organic-chemistry.org This catalytic approach enhances the synthetic utility of the reagent, enabling the formation of γ,δ-unsaturated ketones that retain a carbonyl group for further functionalization.

Beyond additions to unsaturated systems, Hex-5-enylmagnesium bromide also functions as a potent alkylating agent in coupling reactions with organic halides, typically in the presence of a suitable transition metal catalyst. wikipedia.org

Strategic Utility in Complex Molecule Construction

The true strategic value of Hex-5-enylmagnesium bromide in advanced synthesis lies in the utility of the terminal alkene it installs. This functional group serves as a versatile platform for a wide array of subsequent, complexity-building transformations, making it an ideal choice for the synthesis of intricate natural products and bioactive molecules. nih.govnih.gov

In the synthesis of chiral molecules, controlling stereochemistry is paramount. Grignard reagents are frequently employed in diastereoselective additions to chiral aldehydes, ketones, or imines that contain a pre-existing stereocenter. numberanalytics.com The resident chiral information directs the nucleophilic attack of the incoming Hex-5-enylmagnesium bromide to one of the two prochiral faces of the electrophile. taylorfrancis.com This facial bias, governed by principles such as Cram's rule or chelation control, leads to the preferential formation of one diastereomer over the other. acs.org The use of chiral auxiliaries attached to the electrophile is a common strategy to achieve high levels of diastereoselectivity in these additions. acs.org The ability to install the hex-5-enyl group with a high degree of stereocontrol is a critical step in many multi-step syntheses of complex chiral targets. rsc.orgresearchgate.net

Table 2: Diastereoselective Addition Principle

| Reactants | Key Feature | Outcome |

|---|---|---|

| Chiral Aldehyde/Ketone + Hex-5-enylmagnesium bromide | The existing stereocenter on the aldehyde/ketone sterically or electronically directs the approach of the Grignard reagent. | Formation of a new stereocenter with a predictable relative configuration (diastereoselectivity). |

The hex-5-enyl group is a particularly valuable building block in the total synthesis of natural products. nih.gov Its incorporation via a Grignard reaction is often a key initial step to set a carbon framework that can be elaborated upon significantly. The terminal alkene is not merely a spectator; it is a latent functional group poised for a variety of powerful synthetic operations. These subsequent reactions are often crucial for the construction of the core cyclic or polycyclic systems found in many bioactive molecules.

Key transformations utilizing the terminal alkene include:

Ring-Closing Metathesis (RCM): A powerful reaction for forming carbocyclic and heterocyclic rings, which are common motifs in natural products.

Ozonolysis: Cleavage of the double bond to form aldehydes or carboxylic acids, allowing for chain shortening or the introduction of new oxygenated functional groups.

Hydroboration-Oxidation: Conversion of the alkene to a terminal primary alcohol, enabling further functionalization.

Heck Coupling: Formation of a new carbon-carbon bond by coupling the alkene with an aryl or vinyl halide.

Through the strategic use of Hex-5-enylmagnesium bromide, synthetic chemists can efficiently construct key fragments of complex molecules and then leverage the terminal alkene to forge the final intricate architecture of the bioactive target.

Catalytic Transformations Involving Hex-5-enylmagnesium Bromide

The reactivity of Hex-5-enylmagnesium bromide is harnessed in catalytic processes that facilitate the construction of carbon-carbon bonds with high efficiency and selectivity. These transformations are pivotal in the synthesis of fine chemicals and pharmaceutical intermediates.

Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of a bond between two different organic fragments, typically with the aid of a transition-metal catalyst. wikipedia.org Hex-5-enylmagnesium bromide, as an alkyl Grignard reagent, is a competent nucleophile in several named cross-coupling reactions, including the Kumada, Negishi, and related iron-catalyzed processes. wikipedia.orgprinceton.eduasianpubs.org These reactions are prized for their ability to couple sp³-hybridized carbon centers with sp²- or sp³-hybridized carbons of organic halides.

Nickel-Catalyzed Cross-Coupling (Kumada Coupling): The Kumada coupling, one of the first reported catalytic cross-coupling methods, typically employs nickel or palladium catalysts to couple Grignard reagents with organic halides. wikipedia.orgorganic-chemistry.org Nickel catalysis is often favored for its economic viability and its effectiveness in coupling alkyl Grignard reagents. organic-chemistry.orgrhhz.net In a typical reaction, a Ni(II) catalyst, often complexed with phosphine (B1218219) ligands, undergoes a catalytic cycle involving oxidative addition to the organic halide, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst. researchgate.net The presence of the terminal alkene in Hex-5-enylmagnesium bromide is generally well-tolerated in these reactions, provided that reaction conditions are carefully controlled to prevent side reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are also extensively used for cross-coupling reactions due to their broad functional group tolerance and high catalytic activity. organic-chemistry.orgcem.com The coupling of alkyl Grignard reagents like Hex-5-enylmagnesium bromide with aryl or vinyl halides can be achieved using various palladium-phosphine complexes. organic-chemistry.orgnih.gov These reactions provide a direct route to molecules containing both an alkenyl chain and an aryl or vinyl group, which are valuable intermediates for further synthetic manipulations.

Iron-Catalyzed Cross-Coupling: As a more economical and environmentally benign alternative to palladium and nickel, iron-based catalysts have gained significant attention for cross-coupling reactions. princeton.eduorganic-chemistry.org Iron salts, such as iron(III) chloride, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), have been shown to effectively catalyze the coupling of alkyl Grignard reagents with organic halides. asianpubs.orgasianpubs.org These reactions are often completed in very short times and provide good to excellent yields of the cross-coupled products. asianpubs.org

Below is a table summarizing representative transition-metal catalyzed cross-coupling reactions involving an alkyl Grignard reagent analogous to Hex-5-enylmagnesium bromide.

| Grignard Reagent | Electrophile | Catalyst | Ligand/Additive | Product | Yield (%) |

| Cyclohexylmagnesium bromide | 4-Bromoanisole | NiCl₂ | TMEDA | 4-Cyclohexylanisole | 99 |

| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ | Isoprene | Tetradecane | 92 |

| Biphenylmagnesium bromide | n-Dodecyl bromide | FeCl₃ | TMEDA | 1-Dodecylbiphenyl | 92.3 |

| Cyclopropylmagnesium bromide | 4-Bromotoluene | Pd(OAc)₂ | t-Bu₃P / ZnBr₂ | 4-Cyclopropyltoluene | >95 |

This table presents data for analogous alkyl Grignard reagents due to a lack of specific published data for Hex-5-enylmagnesium bromide in these named reactions.

Stereoselective Catalysis for Enantioselective Product Formation

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern organic synthesis, particularly in the pharmaceutical industry. Stereoselective catalysis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, is a powerful strategy to achieve this. numberanalytics.comnumberanalytics.com Hex-5-enylmagnesium bromide can participate in such reactions, for instance, in the enantioselective addition to carbonyl compounds or in copper-catalyzed asymmetric allylic alkylation (AAA).

Enantioselective Addition to Aldehydes: The addition of Grignard reagents to aldehydes is a fundamental method for the synthesis of secondary alcohols. By employing a chiral ligand that coordinates to the magnesium atom, it is possible to control the facial selectivity of the addition, leading to an excess of one enantiomer of the alcohol product. rug.nl Chiral amino alcohols and BINOL-derived ligands have been successfully used to induce enantioselectivity in the addition of Grignard reagents to various aldehydes. rug.nl The resulting optically active alcohols, which retain the hexenyl moiety, are valuable chiral building blocks.

Copper-Catalyzed Asymmetric Allylic Alkylation (AAA): Copper-catalyzed AAA has emerged as a highly effective method for constructing stereogenic centers. nih.govorganic-chemistry.orgpsu.edu This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, such as a Grignard reagent, in the presence of a chiral copper-ligand complex. organic-chemistry.orgrsc.org The use of chiral phosphoramidite (B1245037) or diphosphine ligands allows for high levels of enantioselectivity in the formation of the C-C bond. organic-chemistry.orgpsu.edu Hex-5-enylmagnesium bromide can serve as the nucleophile in these reactions, leading to the formation of chiral products containing the 1,5-diene structural motif, which is a versatile synthetic intermediate.

The table below illustrates the enantioselectivities achieved in representative stereoselective reactions using Grignard reagents.

| Grignard Reagent | Substrate | Chiral Catalyst/Ligand | Product | Yield (%) | ee (%) |

| Phenylmagnesium bromide | 1-Naphthaldehyde | (R)-DPP-H₈-BINOL / Ti(OⁱPr)₄ | (R)-Phenyl(naphthalen-1-yl)methanol | 87 | 97 |

| Ethylmagnesium chloride | 3-Phenylpropanal | (R)-DPP-H₈-BINOL / Ti(OⁱPr)₄ | (R)-1-Phenylpentan-3-ol | 36 | 92 |

| n-Hexylmagnesium bromide | Cinnamyl bromide | CuBr·SMe₂ / (S,S)-L1 | (S)-Non-1-en-4-ylbenzene | >95 | 96 |

| Isopropylmagnesium chloride | Cinnamyl chloride | CuBr·SMe₂ / (R,R,R,R)-L2 | (S)-4-Methyl-1-phenylpent-1-ene | 90 | 90 |

Analytical and Spectroscopic Characterization of Reaction Outcomes

Advanced Spectroscopic Techniques for Product Structure Elucidation

The definitive identification of products from reactions with Hex-5-enylmagnesium bromide relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide complementary information to build a complete structural picture of the synthesized molecules.

A key feature of reactions involving Hex-5-enylmagnesium bromide is its tendency to act as a "radical clock," often undergoing a 5-exo-trig cyclization to form a cyclopentylmethylmagnesium bromide. Consequently, the reaction with an electrophile, such as an aldehyde or ketone, can yield both the expected linear hexenyl-substituted product and the cyclized cyclopentylmethyl-substituted product. Spectroscopic analysis is crucial to identify and differentiate these isomers.

For instance, the reaction with benzaldehyde (B42025) can produce both 1-phenylhept-6-en-1-ol (the direct addition product) and cyclopentyl(phenyl)methanol (B1593552) (the product after cyclization).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose.

¹H NMR provides information on the proton environment. The linear product would show characteristic signals for terminal vinyl protons (typically in the δ 4.9-5.8 ppm range) and a methylene (B1212753) group adjacent to the double bond. In contrast, the cyclized product would lack these vinyl signals and instead display signals corresponding to the protons of the cyclopentyl ring, typically in the upfield region (δ 1.0-2.2 ppm).

¹³C NMR distinguishes between the sp²-hybridized carbons of the alkene in the linear product (around δ 114 and 139 ppm) and the sp³-hybridized carbons of the cyclopentyl ring in the cyclized product.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the products. While the linear and cyclized products are isomers and thus have the same molecular weight, their fragmentation patterns upon electron ionization can differ, providing structural clues. For example, the mass spectrum of cyclopentyl(phenyl)methanol would likely show a prominent peak corresponding to the loss of the cyclopentyl group. nih.gov

Infrared (IR) Spectroscopy can be used to identify key functional groups. Both the linear and cyclized alcohol products would exhibit a strong, broad absorption band for the hydroxyl (-OH) group (typically 3200-3600 cm⁻¹). The linear product would also show a characteristic C=C stretching vibration (around 1640 cm⁻¹) for the alkene, which would be absent in the spectrum of the cyclized product.

Below is a representative table of expected NMR data for the product of the reaction between Hex-5-enylmagnesium bromide and benzaldehyde, which results in the cyclized product, cyclopentyl(phenyl)methanol.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.25-7.39 (m, 5H) | Aromatic (Ph-H) |

| 4.65 (d, 1H) | CH-OH |

| 2.20-2.35 (m, 1H) | Cyclopentyl-CH |

| 1.20-1.80 (m, 8H) | Cyclopentyl-CH₂ |

| 2.10 (br s, 1H) | OH |

Chromatographic Methods for Product Separation and Purity Assessment

Chromatography is indispensable for separating the desired product from the reaction mixture and assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the products.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds, such as the alcohol products from the reaction of Hex-5-enylmagnesium bromide with aldehydes or ketones. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the relative amounts of different components in a mixture. When coupled with a Mass Spectrometer (GC-MS), it allows for the identification of the separated components. rsc.org A typical GC analysis of a reaction mixture could reveal peaks for the solvent (THF), unreacted electrophile, the linear product, and the cyclized product, each with a characteristic retention time.

High-Performance Liquid Chromatography (HPLC) is used for less volatile or thermally sensitive compounds. Both normal-phase and reverse-phase HPLC can be employed for the separation of reaction products. A UV detector is commonly used if the products contain a chromophore (like a phenyl group). Preparative HPLC can be used for the purification of larger quantities of the product.

Flash Column Chromatography is the standard method for purifying reaction products on a laboratory scale. The crude reaction mixture is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate). The separation is monitored by Thin-Layer Chromatography (TLC).

The following table provides an example of chromatographic conditions that could be used for the analysis and purification of cyclopentyl(phenyl)methanol.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Typical Retention Time |

| GC-MS | DB-5 or similar non-polar capillary column | Helium | Mass Spectrometry | Dependent on column and temperature program |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | TLC with UV visualization and/or staining | N/A |

Quantitative Analysis of Product Distributions and Reaction Yields

A primary goal of analyzing Grignard reactions is to determine the chemical yield of the desired product. This requires careful quantification of the amount of product obtained relative to the amount of limiting reactant used.

The product distribution between the linear and cyclized forms is a key parameter in reactions of Hex-5-enylmagnesium bromide. This distribution can be quantified by integrating the corresponding peaks in a GC or ¹H NMR spectrum of the crude reaction mixture. The ratio of these products is highly dependent on reaction conditions such as temperature and solvent.

An example of a reaction yield calculation is presented in the table below, for the reaction of Hex-5-enylmagnesium bromide with adamantanone, which proceeds via cyclization to yield 1-(cyclopentylmethyl)adamantan-1-ol.

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles | Product | Molar Mass ( g/mol ) | Mass Obtained | Moles Obtained | Yield (%) |

| Adamantanone | 150.22 | 1.50 g | 0.010 | 1-(Cyclopentylmethyl)adamantan-1-ol | 234.40 | 2.11 g | 0.009 | 90% |

This quantitative data, combined with the structural information from spectroscopy and purity assessment from chromatography, provides a comprehensive understanding of the outcome of reactions involving Hex-5-enylmagnesium bromide.

Future Directions and Emerging Research Areas for Hex 5 Enylmagnesium Bromide

Development of More Sustainable and Green Chemistry Approaches

The traditional synthesis of Grignard reagents, including Hex-5-enylmagnesium bromide, often involves the use of volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). Green chemistry principles are driving research towards more environmentally benign alternatives.

One promising area is the use of greener solvents. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources such as corn cobs and bagasse, has emerged as a superior alternative to THF for many Grignard reactions. rsc.org It often provides better reaction efficiency and can suppress the formation of byproducts like those from Wurtz coupling. rsc.org The potential application of such solvents for the synthesis of Hex-5-enylmagnesium bromide is a key area for future investigation.

Another significant advancement is the development of mechanochemical methods, such as ball-milling, for the preparation of Grignard reagents. This technique drastically reduces the amount of organic solvent required, sometimes by as much as 90%, by initiating the reaction between magnesium metal and the organohalide in a solid or paste-like state. sciencedaily.com This approach not only minimizes hazardous waste but can also enable the synthesis of Grignard reagents from organohalides with low solubility in traditional solvents. sciencedaily.com

Furthermore, the in-situ generation of Grignard reagents in continuous flow systems presents a safer and more efficient alternative to batch processing. vapourtec.com In this method, the organohalide is passed over a packed bed of magnesium to produce the Grignard reagent, which is then immediately used in a subsequent reaction. vapourtec.com This approach minimizes the handling of the highly reactive Grignard reagent and allows for better control over reaction conditions. vapourtec.com

A comparison of traditional and potential green chemistry approaches for the synthesis of Hex-5-enylmagnesium bromide is presented below:

| Feature | Traditional Method (in THF) | Mechanochemical (Ball-Milling) | Continuous Flow | Greener Solvent (e.g., 2-MeTHF) |

| Solvent Volume | High | Very Low | Low to Medium | High |

| Waste Generation | High | Low | Low | High (but solvent is renewable) |

| Safety | Handling of large volumes of reactive reagent | Reduced risk due to low solvent | Improved safety, in-situ use | Similar to THF |

| Scalability | Well-established | Potentially scalable | Highly scalable | Well-established |

| Applicability | Broad | Can be limited by substrate | Broad | Broad |

This table is a representation of the potential application of green chemistry principles to the synthesis of Hex-5-enylmagnesium bromide based on general findings for Grignard reagents.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural feature of Hex-5-enylmagnesium bromide is the terminal alkene, which can participate in intramolecular reactions. The corresponding hex-5-enyl radical is known to undergo 1,5-cyclization to form a cyclopentylmethyl radical. researchgate.net This inherent reactivity opens up possibilities for novel transformations where Hex-5-enylmagnesium bromide can act as a radical precursor under specific conditions.

Future research could focus on leveraging this radical cyclization in a controlled manner. For instance, transition-metal-catalyzed cross-coupling reactions could be designed to trigger the formation of the hex-5-enyl radical, leading to tandem coupling-cyclization reactions. This would provide a powerful method for the synthesis of functionalized cyclopentane (B165970) derivatives.

Another area of emerging interest is the use of alcohols as carbonyl surrogates in Grignard-type reactions. nih.gov This involves the in-situ generation of a carbonyl intermediate from an alcohol via a dehydrogenation step, which then reacts with the Grignard reagent. nih.gov Applying this methodology to Hex-5-enylmagnesium bromide could expand its synthetic utility, allowing for the direct formation of complex alcohols from readily available starting materials.

Potential novel reactions involving Hex-5-enylmagnesium bromide are summarized in the table below:

| Reaction Type | Description | Potential Products |

| Tandem Radical Cyclization-Coupling | Generation of the hex-5-enyl radical followed by intramolecular cyclization and subsequent intermolecular coupling. | Functionalized cyclopentylmethyl compounds. |

| Reaction with Alcohol-derived Carbonyl Surrogates | Ruthenium-catalyzed dehydrogenation of an alcohol to an in-situ carbonyl, followed by addition of Hex-5-enylmagnesium bromide. | Secondary or tertiary alcohols containing the hex-5-enyl moiety. |

| Iron-Catalyzed Cross-Coupling | Cross-coupling with vinylic halides catalyzed by iron salts, a more sustainable alternative to palladium catalysts. | Substituted 1,6-dienes. |

This table outlines hypothetical novel reactions based on known reactivity patterns of Grignard reagents and related radical species.

Advanced Mechanistic Insights through In Situ Spectroscopic Studies

A deeper understanding of the formation and reactivity of Hex-5-enylmagnesium bromide is crucial for optimizing existing processes and developing new applications. The mechanism of Grignard reagent formation is complex and is believed to involve radical intermediates and surface reactions on the magnesium metal. niscpr.res.inacs.org

In situ spectroscopic techniques are powerful tools for probing these reaction mechanisms in real-time. Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products during the formation of the Grignard reagent. acs.orgresearchgate.net This can provide valuable kinetic data and help to elucidate the role of different species in the reaction pathway.

For example, in situ Raman spectroscopy has been successfully used to monitor the transmetalation of Grignard reagents with manganese(II) chloride, providing insights into the reaction mechanism. acs.org A similar approach could be applied to study the formation of Hex-5-enylmagnesium bromide and its subsequent reactions, including the potential for radical-mediated pathways.

The application of various in situ spectroscopic techniques for mechanistic studies of Hex-5-enylmagnesium bromide is detailed below:

| Spectroscopic Technique | Information Gained | Potential Research Focus |

| Raman Spectroscopy | Real-time monitoring of vibrational modes of organometallic species. | Elucidation of the kinetics and mechanism of Grignard reagent formation and transmetalation reactions. |

| NMR Spectroscopy | Identification and quantification of species in solution. | Monitoring the progress of the in-situ Grignard Metalation Method (iGMM) and characterizing reaction intermediates. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detection of functional groups and reaction intermediates. | Studying the surface chemistry of the magnesium metal during the Grignard reagent formation. |

This table highlights the potential applications of in situ spectroscopic techniques to gain deeper mechanistic insights into the chemistry of Hex-5-enylmagnesium bromide.

Q & A

Q. What are the primary synthetic applications of Hex-5-enylmagnesium bromide in organic chemistry?

Hex-5-enylmagnesium bromide is widely used as a Grignard reagent for nucleophilic additions, particularly in the synthesis of chiral alcohols and macrocyclic compounds. For example, it has been employed in stereoselective additions to aldehydes (e.g., 2,3-O-isopropylidene-D-glyceraldehyde) to generate diastereomeric intermediates, which are separable via chromatography . These intermediates serve as precursors for inhibitors like BACE-1, critical in neurodegenerative disease research. The reagent’s terminal alkene group also enables subsequent functionalization via cross-coupling or cyclization reactions.

Q. What safety protocols are critical when handling Hex-5-enylmagnesium bromide in THF?

Due to its pyrophoric nature and reactivity with moisture, strict inert-atmosphere techniques (argon/nitrogen gloveboxes) are required. Storage should be at 2–8°C in sealed, flame-resistant containers. Quenching protocols involve slow addition to anhydrous alcohols (e.g., isopropanol) followed by dilute acid to neutralize residual Mg species. Direct water contact must be avoided to prevent violent gas evolution (e.g., methane) . Personal protective equipment (PPE), including flame-resistant lab coats and face shields, is mandatory.

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during nucleophilic additions with Hex-5-enylmagnesium bromide?

- Solvent Purity : Use rigorously dried THF (water content <50 ppm) to prevent proto-decomposition.

- Temperature Control : Reactions are typically initiated at –30°C to minimize exothermic side reactions (e.g., enolate formation) and gradually warmed to room temperature for completion .

- Stoichiometry : A 1.2–1.5 molar excess of the Grignard reagent ensures complete conversion of electrophilic substrates, as demonstrated in the synthesis of diastereomeric alcohols with >80% yield .

- Additive Screening : Chelating agents (e.g., TMEDA) can enhance reactivity by stabilizing the Mg center, though they may alter selectivity .

Q. What analytical strategies are effective for characterizing diastereomers formed via Hex-5-enylmagnesium bromide reactions?

- NMR Spectroscopy : - and -NMR are critical for distinguishing diastereomers. For example, splitting patterns in the alkene region (δ 4.5–6.0 ppm) and coupling constants () provide insights into stereochemistry .

- Chiral HPLC : Enantiomeric resolution can be achieved using columns like Chiralpak IA/IB, with mobile phases optimized for polar intermediates.

- X-ray Crystallography : Absolute configuration determination is feasible for crystalline intermediates, as reported in macrocyclic BACE-1 inhibitor studies .

Q. How does THF concentration (0.5M) impact the reactivity of Hex-5-enylmagnesium bromide compared to other solvents?

THF’s Lewis basicity stabilizes the Grignard reagent via coordination to Mg, enhancing nucleophilicity. At 0.5M, the balance between solubility and reactivity is optimal—higher concentrations may increase viscosity, slowing diffusion-controlled steps, while lower concentrations reduce reaction rates. Comparative studies in 2-MeTHF show similar yields but longer reaction times due to reduced solvation efficiency .

Methodological Challenges and Solutions

Q. How can researchers mitigate competing elimination pathways during alkylation with Hex-5-enylmagnesium bromide?

- Substrate Design : Bulky electrophiles (e.g., tert-butyl esters) reduce β-hydride elimination by steric hindrance.

- Low-Temperature Quenching : Rapid cooling post-reaction (–78°C) and controlled protonation (e.g., using NHCl) minimize retro-aldol or elimination side reactions .

- In Situ Trapping : Adding electrophiles like TMSCl after the Grignard reaction stabilizes sensitive intermediates .

Q. What strategies improve yields in macrocyclization reactions using Hex-5-enylmagnesium bromide-derived intermediates?

- High-Dilution Conditions : Reduces intermolecular side reactions (e.g., oligomerization) during ring-closing steps.

- Microwave Assistance : Accelerates kinetic control of cyclization, as shown in 15-membered macrocycles with 74% yield .

- Template Effects : Metal ions (e.g., Mg) pre-organize linear precursors into conformations favorable for cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.